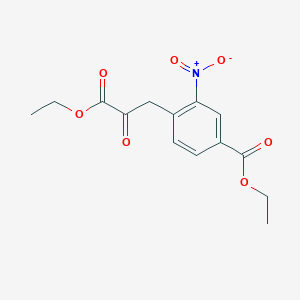









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[C:5](=O)[CH2:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][C:8]=1[N+:18]([O-])=O)[CH3:2].O.CCOC(C)=O>C(O)(=O)C.[Zn]>[NH:18]1[C:8]2[C:7](=[CH:17][CH:16]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:9]=2)[CH:6]=[C:5]1[C:4]([O:3][CH2:1][CH3:2])=[O:22]
|


|
Name
|
|
|
Quantity
|
91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-])=O)=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
189 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 75° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
it is heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
Once the solid is dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
is kept below 85° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred vigorously for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
The solid is washed with more EtOAc (1500 mL)
|
|
Type
|
WASH
|
|
Details
|
washed twice with water (1500 mL), four times with saturated NaHCO3 (1000 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate is dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude compound which
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from toluene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=C(C=C12)C(=O)OCC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.6 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |